molecular formula C12H9ClO3 B12849076 Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate

Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate

Cat. No.: B12849076
M. Wt: 236.65 g/mol
InChI Key: KZOUKEJFODTFHD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate is an organic compound that belongs to the class of esters. It features a 4-chlorophenyl group attached to a but-3-ynoate moiety, making it a versatile intermediate in organic synthesis. This compound is known for its unique reactivity due to the presence of both an ester and an alkyne functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by an intramolecular cyclization to form the desired product.

Reaction Conditions:

    Reagents: Ethyl acetoacetate, 4-chlorobenzaldehyde, sodium ethoxide

    Solvent: Ethanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium, ozone in organic solvents

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles like amines or thiols in polar solvents

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate exerts its effects involves the interaction of its functional groups with molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological macromolecules.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate can be compared with other similar compounds such as:

    Ethyl 4-phenyl-2-oxobut-3-ynoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group, which may affect its solubility and reactivity.

    Ethyl 4-(4-bromophenyl)-2-oxobut-3-ynoate: Contains a bromine atom instead of chlorine, leading to different substitution reactions and potential biological effects.

This compound is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate

InChI

InChI=1S/C12H9ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2H2,1H3

InChI Key

KZOUKEJFODTFHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C#CC1=CC=C(C=C1)Cl

Origin of Product

United States

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